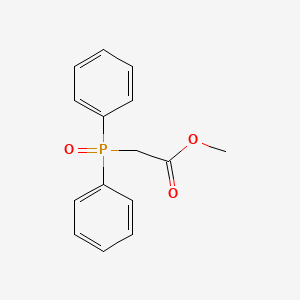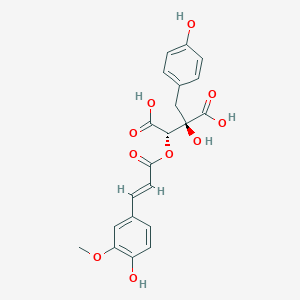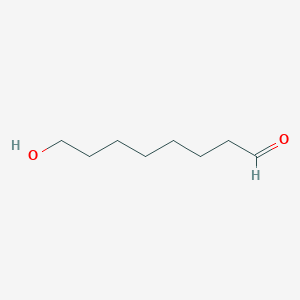
G907
Overview
Description
G907 is a selective and potent antagonist of the small molecule ATP-binding cassette (ABC) transporter protein MsbA. It exhibits bactericidal activity by trapping MsbA in the inner lipopolysaccharide. This compound inhibits Escherichia coli MsbA with an IC50 value of 18 nM .
Preparation Methods
The preparation of G907 involves synthetic routes that include the use of specific reagents and reaction conditions. The compound is typically synthesized in a laboratory setting, and the mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL .
Chemical Reactions Analysis
G907 undergoes various chemical reactions, including allosteric inhibition of MsbA. It inhibits the activity of purified Escherichia coli MsbA over a concentration range of 0.1 nM to 100 μM . The compound exhibits allosteric inhibitory activity against MsbA, and at 100 nM, it completely inhibits the transport activity of biotin-PE in liposomes containing MsbA-WT protein . The major product formed from these reactions is the inhibition of MsbA activity, which leads to bactericidal effects .
Scientific Research Applications
G907 has several scientific research applications, particularly in the fields of microbiology, molecular biology, and medicinal chemistry. It is used as a research tool to study the function and inhibition of the ABC transporter protein MsbA. The compound’s bactericidal activity makes it valuable for investigating the mechanisms of bacterial resistance and developing new antibacterial agents . Additionally, this compound is used in structural biology studies to understand the molecular basis of lipid transport by ABC transporters .
Mechanism of Action
G907 exerts its effects by binding to the transmembrane pocket of the MsbA homodimer, locking the protein in a cytosol-facing, lipopolysaccharide-bound state . This binding prevents the ATPase activity of MsbA, leading to potent inhibition of lipopolysaccharide flipping . The compound’s mechanism of action involves wedging into an architecturally conserved transmembrane pocket, which traps MsbA in an inward-facing conformation .
Comparison with Similar Compounds
G907 is unique in its selective inhibition of the ABC transporter protein MsbA. Similar compounds include other MsbA inhibitors such as TBT1 and G247 . TBT1 acts as an ATPase stimulator, while G247 blocks both ATP hydrolysis and substrate transport . This compound’s ability to trap MsbA in a specific conformation and its potent bactericidal activity distinguish it from these similar compounds .
Properties
IUPAC Name |
(E)-3-[6-[1-(2-chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropylquinolin-3-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO3/c1-15(25-20(16-5-6-16)3-2-4-22(25)27)31-19-10-11-23-21(13-19)26(17-7-8-17)18(14-28-23)9-12-24(29)30/h2-4,9-17H,5-8H2,1H3,(H,29,30)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQCLNBKVHZGD-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)C2CC2)OC3=CC4=C(C(=CN=C4C=C3)C=CC(=O)O)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=CC=C1Cl)C2CC2)OC3=CC4=C(C(=CN=C4C=C3)/C=C/C(=O)O)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120210 | |
| Record name | 2-Propenoic acid, 3-[6-[1-(2-chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropyl-3-quinolinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2244035-16-1 | |
| Record name | 2-Propenoic acid, 3-[6-[1-(2-chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropyl-3-quinolinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2244035-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-[6-[1-(2-chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropyl-3-quinolinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-N-[4-(2-phenylethyl)pyridin-2-yl]-1-pyrrolidin-3-yltriazole-4-carboxamide](/img/structure/B1654298.png)



![Tert-butyl 8'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1654304.png)
![Pyrano[2,3-c]pyrazol-6(1H)-one, 3-methyl-1-phenyl-4-propyl-](/img/structure/B1654306.png)
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester](/img/structure/B1654307.png)




![ethyl 2-[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenoxy]acetate](/img/structure/B1654319.png)
![Benzyl N-[(benzyloxy)carbonyl]glycylglycylprolinate](/img/structure/B1654320.png)

